molecular formula C21H14N4O3 B11634675 2-({3-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}methyl)benzonitrile

2-({3-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}methyl)benzonitrile

Cat. No.: B11634675
M. Wt: 370.4 g/mol
InChI Key: JCVXPEQABLUGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}METHYL)BENZONITRILE is a complex organic compound with a unique structure that combines elements of indole, diazinane, and benzonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}METHYL)BENZONITRILE typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Diazinane Ring: The diazinane ring can be formed through the cyclization of appropriate precursors, often involving the use of urea or thiourea derivatives.

    Coupling Reaction: The final step involves the coupling of the indole derivative with the diazinane ring and benzonitrile moiety. This can be achieved through various coupling reactions such as Suzuki or Heck coupling, often using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and diazinane moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the benzonitrile group, converting it to a primary amine. Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen and benzonitrile carbon. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

    Oxidation: Oxidized derivatives of the indole and diazinane moieties.

    Reduction: Primary amine derivatives of the benzonitrile group.

    Substitution: Substituted indole and benzonitrile derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound may be used as a probe to study various biological processes. Its ability to interact with different biomolecules makes it a valuable tool for biochemical research.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for material science.

Mechanism of Action

The mechanism of action of 2-({3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}METHYL)BENZONITRILE involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the diazinane ring can form hydrogen bonds with biomolecules. The benzonitrile group can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-({3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}METHYL)BENZONITRILE: Unique due to its combination of indole, diazinane, and benzonitrile moieties.

    Indole Derivatives: Compounds containing the indole moiety, often used in pharmaceuticals.

    Diazinane Derivatives: Compounds containing the diazinane ring, used in various chemical applications.

    Benzonitrile Derivatives: Compounds containing the benzonitrile group, used in organic synthesis.

Uniqueness

The uniqueness of 2-({3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}METHYL)BENZONITRILE lies in its ability to combine the properties of indole, diazinane, and benzonitrile in a single molecule. This allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H14N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

2-[[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]methyl]benzonitrile

InChI

InChI=1S/C21H14N4O3/c22-10-13-5-1-2-6-14(13)11-25-12-15(16-7-3-4-8-18(16)25)9-17-19(26)23-21(28)24-20(17)27/h1-9,12H,11H2,(H2,23,24,26,27,28)

InChI Key

JCVXPEQABLUGFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)NC4=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.